molecular formula C17H11BrCl2N2OS B12152003 4-bromo-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide

4-bromo-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B12152003
M. Wt: 442.2 g/mol
InChI Key: ZEZFYBFOURXXSM-UHFFFAOYSA-N
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Description

4-bromo-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a dichlorobenzyl group, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps. One common method starts with the preparation of the thiazole ring, followed by the introduction of the dichlorobenzyl group and the bromine atom. The final step involves the formation of the benzamide structure. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxygenated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

4-bromo-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-bromo-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 4-bromo-N-[5-(2,5-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide include:

  • 4-chloro-N-[5-(2,3-dichlorobenzyl)-1,3-thiazol-2-yl]benzamide
  • 2-bromo-N-(3,4-dimethylphenyl)benzamide
  • 4-bromo-2,5-difluorobenzonitrile

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C17H11BrCl2N2OS

Molecular Weight

442.2 g/mol

IUPAC Name

4-bromo-N-[5-[(2,5-dichlorophenyl)methyl]-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C17H11BrCl2N2OS/c18-12-3-1-10(2-4-12)16(23)22-17-21-9-14(24-17)8-11-7-13(19)5-6-15(11)20/h1-7,9H,8H2,(H,21,22,23)

InChI Key

ZEZFYBFOURXXSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC=C(S2)CC3=C(C=CC(=C3)Cl)Cl)Br

Origin of Product

United States

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